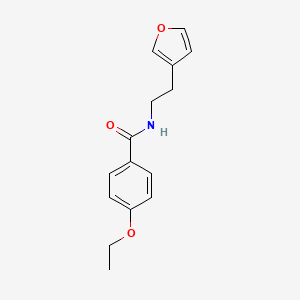

4-乙氧基-N-(2-(呋喃-3-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-ethoxy-N-(2-(furan-3-yl)ethyl)benzamide is a benzamide derivative with potential therapeutic applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties. For instance, the synthesis of benzamide derivatives with furan moieties has been explored as potential therapeutic agents for Alzheimer’s disease .

Synthesis Analysis

The synthesis of related compounds involves the formation of benzamide derivatives with various substituents. In the second paper, a series of benzamides with a furan ring and a piperazine moiety were synthesized and evaluated for their potential as Alzheimer’s disease therapeutics . Although the exact synthesis of 4-ethoxy-N-(2-(furan-3-yl)ethyl)benzamide is not detailed, similar synthetic routes may be applicable, involving the coupling of the appropriate furan-ethylamine with a 4-ethoxybenzoyl chloride under suitable conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The second paper discusses the structural confirmation of synthesized compounds using IR, 1H-NMR, and EI-MS spectral data . These techniques could similarly be used to analyze the structure of 4-ethoxy-N-(2-(furan-3-yl)ethyl)benzamide, ensuring the correct formation of the compound and the integrity of the furan and ethoxy substituents.

Chemical Reactions Analysis

The first paper describes an unexpected cyclodehydration reaction involving a related compound, α-(4-ethoxynaphth-1-yl)benzoin, which instead of undergoing reduction, cyclized to form a naphtho-furan derivative . This indicates that compounds with ethoxy and furan groups can undergo complex reactions under acidic conditions, which could be relevant when considering the stability and reactivity of 4-ethoxy-N-(2-(furan-3-yl)ethyl)benzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their substituents. The second paper suggests that the presence of a 4-ethylphenyl group significantly enhances the potency of the molecule against butyrylcholinesterase, an enzyme target for Alzheimer’s disease . This implies that the ethoxy and furan-ethyl substituents in 4-ethoxy-N-(2-(furan-3-yl)ethyl)benzamide could also affect its physical properties, such as solubility and melting point, as well as its chemical properties, including reactivity and enzyme inhibition potential.

科学研究应用

抗癌和抗血管生成活性

- 已经合成新型 3-芳基氨基苯并呋喃衍生物并评估了其抗癌和抗血管生成活性,靶向微管蛋白上的秋水仙碱位点。这些化合物具有特定的取代基,表现出对癌细胞的显着抗增殖活性,抑制微管蛋白聚合,诱导细胞凋亡,并显示出有效的体外和体内血管破坏特性 (Romagnoli 等人,2015).

合成方法

- 一项关于乙烯和生物质衍生的呋喃之间进行 Diels-Alder 和脱水芳构化反应的反应途径和能量学的研究,以生产生物基对苯二甲酸前体,强调了分子筛在促进这些反应中的作用 (Pacheco 等人,2015).

受体结合特性

- 对苯甲酰胺衍生物的研究,包括选择性多巴胺-D2 结合位点拮抗剂依替氯普胺,提供了对受体结合特性的见解以及在神经药理学和成像中使用的潜力。这些研究探索了苯甲酰胺对某些受体的特异性和选择性,为诊断和治疗剂的开发奠定了基础 (Hall 等人,1985).

作用机制

Target of Action

It’s known that similar compounds interact with various receptors and enzymes, which play a crucial role in numerous biological processes .

Mode of Action

Compounds with similar structures are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets.

属性

IUPAC Name |

4-ethoxy-N-[2-(furan-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-19-14-5-3-13(4-6-14)15(17)16-9-7-12-8-10-18-11-12/h3-6,8,10-11H,2,7,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMHZFQFHGHSHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide](/img/structure/B2504842.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2504845.png)

![N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2504850.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2504851.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide](/img/structure/B2504854.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2504855.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2,4-dichloroanilino)prop-2-en-1-one](/img/structure/B2504856.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2504862.png)